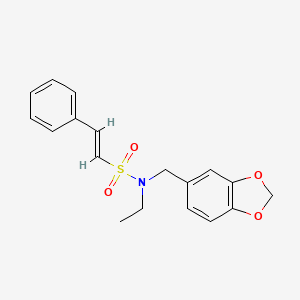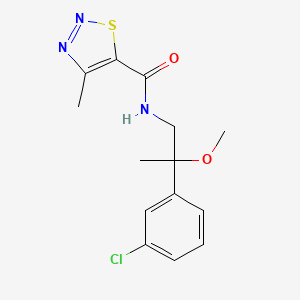methanone CAS No. 477864-41-8](/img/structure/B2616695.png)
[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl](4-phenylpiperazino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl](4-phenylpiperazino)methanone, also known as MPPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl](4-phenylpiperazino)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of anxiety disorders and depression. In neuroscience, this compound has been studied for its effects on the central nervous system, particularly its potential as a modulator of dopamine and serotonin receptors. In cancer research, this compound has been investigated for its potential as a chemotherapeutic agent.
Mecanismo De Acción
The exact mechanism of action of [1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl](4-phenylpiperazino)methanone is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including dopamine and serotonin. This compound has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety, as well as the D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. In one study, this compound was found to increase dopamine and serotonin levels in the brain, leading to anxiolytic and antidepressant effects. In another study, this compound was shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl](4-phenylpiperazino)methanone in lab experiments is its high potency and selectivity for certain receptors, which allows for precise modulation of neurotransmitter systems. However, one limitation is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on [1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl](4-phenylpiperazino)methanone. One area of interest is its potential as a treatment for drug addiction, given its effects on dopamine and serotonin receptors. Another area of interest is its potential as a chemotherapeutic agent, particularly in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl](4-phenylpiperazino)methanone can be synthesized through a multistep process involving the reaction of 6-methyl-2-pyridinecarboxaldehyde with 1,2-diaminobenzene, followed by the reaction of the resulting intermediate with 4-phenylpiperazine in the presence of a reducing agent. The final product is obtained through purification and isolation steps.
Propiedades
IUPAC Name |
[1-(6-methylpyridin-2-yl)imidazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-16-6-5-9-19(22-16)25-14-18(21-15-25)20(26)24-12-10-23(11-13-24)17-7-3-2-4-8-17/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSQSXNTIOMZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2616614.png)
![Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2616617.png)

![2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2616621.png)
![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide](/img/structure/B2616623.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2616624.png)
![1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2616627.png)
![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616628.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2616629.png)
![N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2616630.png)
![4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2616631.png)
